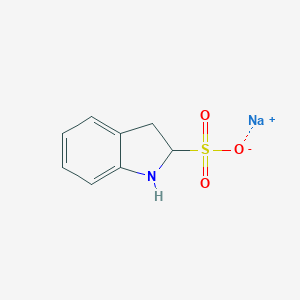

Sodium indoline-2-sulfonate

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sodium indoline-2-sulfonate and its derivatives features a core indoline unit with sulfonyl functional groups, providing a range of chemical reactivities. The structure is characterized by intramolecular hydrogen bonds and ionic interactions, which contribute to its stability and reactivity (Pelosi et al., 2006).

Chemical Reactions and Properties

Sodium indoline-2-sulfonate participates in various chemical reactions, including sulfonylation and amination, showcasing its versatility in organic synthesis. For example, copper(II)-catalyzed direct sulfonylation of C(sp(2))-H bonds with sodium sulfinates highlights the compound's role in synthesizing diverse aryl sulfones (Rao & Shi, 2015). Moreover, electrochemical oxidative amination of sodium sulfinates for sulfonamide synthesis demonstrates its potential in green chemistry applications (Jiang et al., 2016).

Physical Properties Analysis

The physical properties of sodium indoline-2-sulfonate derivatives, such as their amorphous nature and thermal stability, are significantly influenced by the degree of sulfonylation. These properties are critical for the application of these compounds in various domains, including materials science (Wang, Chen, & Xu, 1998).

Wissenschaftliche Forschungsanwendungen

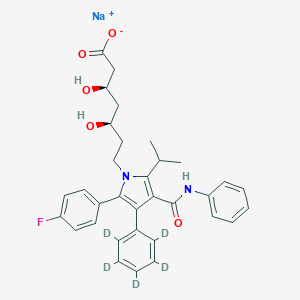

An efficient method for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles, using sodium iodide as a catalyst, has been developed. This method yields moderate to good results in pharmaceutical applications (Zhang, Gao, Chen, Tang, & Zhao, 2017).

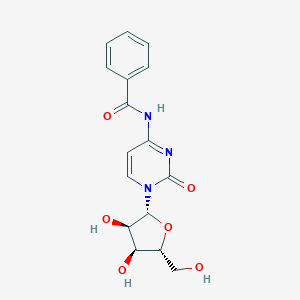

The synthesis of indoline derivatives from N-sulfonamides, including Sodium indoline-2-sulfonate, has potential applications in pharmaceuticals and nutraceuticals (Itô, Tanaka, & Kayama, 1977).

Sodium polystyrene sulfonate, a related compound, has been associated with fatal gastrointestinal injury, highlighting the importance of safety considerations in its application (Harel et al., 2013).

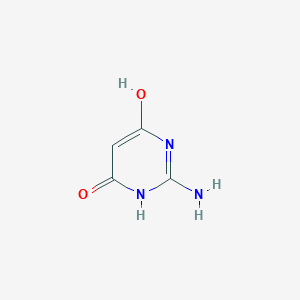

A convenient and environmentally friendly method for preparing 2-sulfonylindoles from indoles and sodium sulfinates has been developed, using KI in water. This method demonstrates high regioselectivity and yields moderate to good results (Li, Wang, & Yan, 2017).

Visible-light-driven photoredox-catalyzed multicomponent reactions have been used to synthesize various sulfonated 2,3-disubstituted indolines, which can be transformed into diverse functionalized indoles. This method has potential applications in the synthesis of complex organic molecules (Pramanik et al., 2020).

New indolyl aryl sulfones have shown exceptional anti-HIV-1 activity, with certain compounds demonstrating sub-nanomolar activity in cell-based assays. This suggests potential pharmaceutical applications for Sodium indoline-2-sulfonate derivatives (Ragno et al., 2006).

Sodium polystyrene sulfonate use in advanced age patients is associated with a higher risk of hospitalization for serious gastrointestinal events, indicating its significant clinical impact (Noel et al., 2019).

Sodium lignin sulfonate, a waste product from paper manufacturing, has been effectively used in forward osmosis for desert restoration, demonstrating environmental applications (Duan, Litwiller, Choi, & Pinnau, 2014).

Safety And Hazards

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Zukünftige Richtungen

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

Eigenschaften

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium indoline-2-sulfonate | |

CAS RN |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

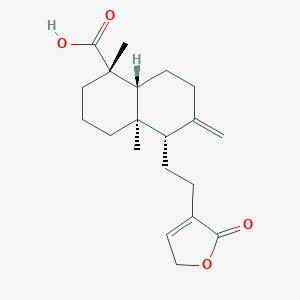

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)